

PV-1019: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PV-1019

Cat. No.: B12389911

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Disclaimer: As of December 2025, detailed public-domain data regarding the comprehensive solubility and stability profiles of **PV-1019** (also known as NSC 744039) is limited. The information presented herein is based on general principles and regulatory guidelines for pharmaceutical compounds and serves as a template for conducting and documenting such studies. The single publicly available data point indicates a solubility of ≥ 2.5 mg/mL (6.59 mM), resulting in a clear solution, though the specific solvent and conditions are not specified.

This technical guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and report on the solubility and stability of **PV-1019**. The methodologies and data presentation formats are derived from established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Quantitative Solubility Data

The following table outlines the essential solubility data that should be collected for **PV-1019**.

Solvent System	Temperature (°C)	pH	Solubility (mg/mL)	Solubility (mM)	Method
Purified Water	25	7.0 (unbuffered)	Data not available	Data not available	Thermodynamic
0.1 N HCl	37	1.2	Data not available	Data not available	Thermodynamic
Acetate Buffer	37	4.5	Data not available	Data not available	Thermodynamic
Phosphate Buffer	37	6.8	Data not available	Data not available	Thermodynamic
Phosphate Buffered Saline (PBS)	37	7.4	Data not available	Data not available	Thermodynamic
Ethanol	25	N/A	Data not available	Data not available	Thermodynamic
Propylene Glycol	25	N/A	Data not available	Data not available	Thermodynamic
DMSO	25	N/A	Data not available	Data not available	Thermodynamic

Experimental Protocol: Thermodynamic Solubility

Objective: To determine the equilibrium solubility of **PV-1019** in various aqueous and organic solvents.

Materials:

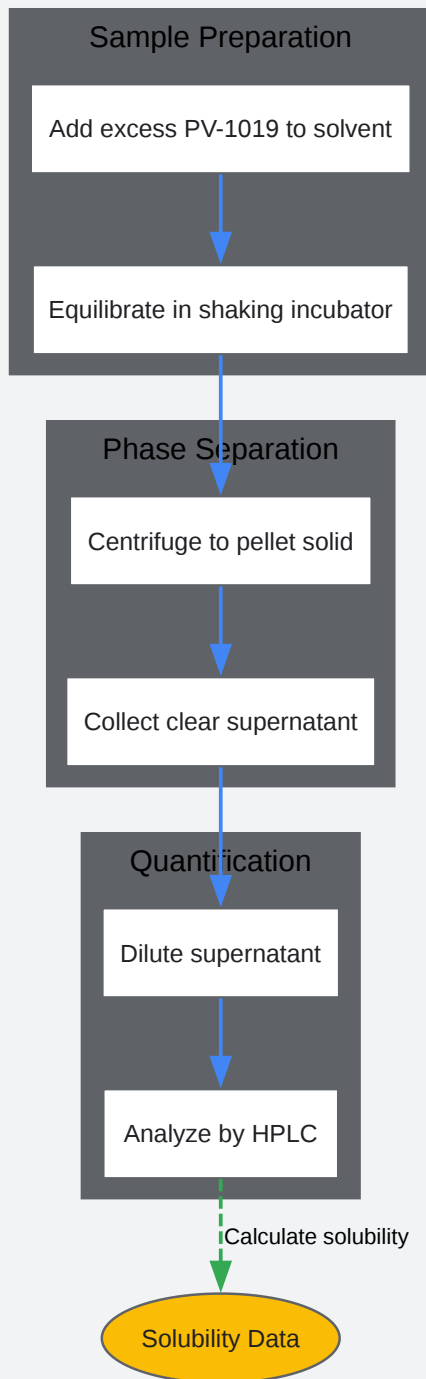
- **PV-1019** (solid form)
- Selected solvents (e.g., water, pH buffers, ethanol)
- Vials with screw caps

- Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for **PV-1019**
- Analytical balance
- pH meter

Procedure:

- Add an excess amount of **PV-1019** to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibrate the samples by agitation in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.
- After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
- Separate the undissolved solid from the supernatant by centrifugation at a high speed.
- Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
- Quantify the concentration of **PV-1019** in the diluted supernatant using a validated HPLC method.
- Perform the experiment in triplicate for each solvent system.

Thermodynamic Solubility Workflow

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Thermodynamic Solubility Experimental Workflow

Stability Studies

Stability studies are crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the data that should be generated from forced degradation studies of **PV-1019**.

Stress Condition	Conditions	Duration	Assay (% Initial)	Major Degradants (% Peak Area)
Hydrolytic	0.1 N HCl	7 days	Data not available	Data not available
0.1 N NaOH	7 days	Data not available	Data not available	Data not available
Purified Water	7 days	Data not available	Data not available	
Oxidative	3% H ₂ O ₂	24 hours	Data not available	
Thermal	60°C (Solid State)	14 days	Data not available	Data not available
60°C (Solution)	14 days	Data not available	Data not available	Data not available
Photolytic	ICH Q1B Option 2	N/A	Data not available	

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation profile of **PV-1019** under various stress conditions to identify potential degradation products and pathways.

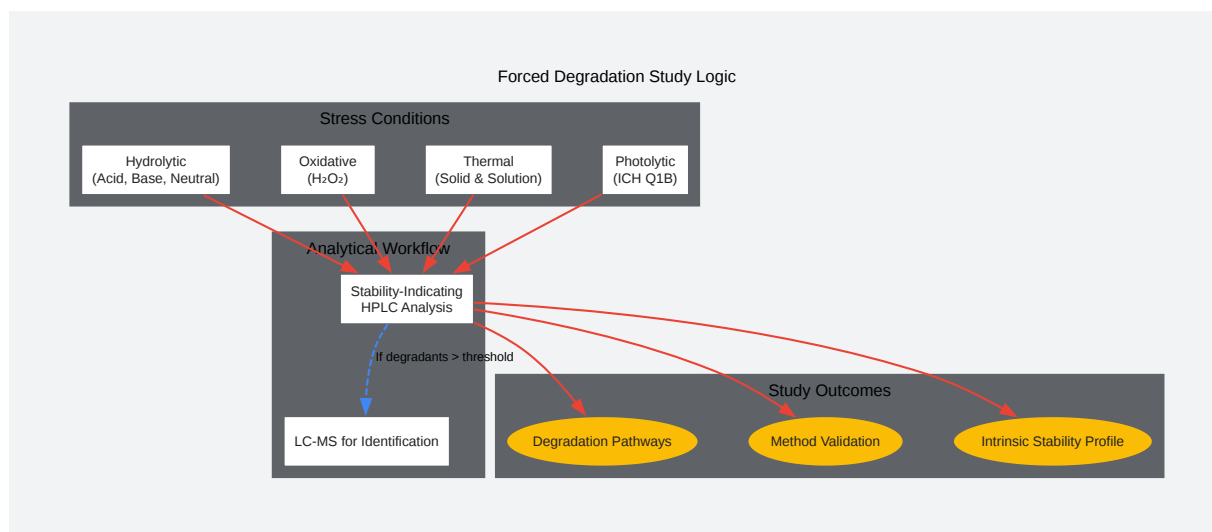
Materials:

- **PV-1019** (solid and in solution)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating HPLC method (e.g., with photodiode array detector)
- LC-MS system for identification of degradants

Procedure:

- Hydrolytic Degradation:
 - Prepare solutions of **PV-1019** in 0.1 N HCl, 0.1 N NaOH, and purified water.
 - Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.
 - At defined time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
- Oxidative Degradation:
 - Prepare a solution of **PV-1019** in a solution of hydrogen peroxide (e.g., 3%).
 - Store at room temperature and protect from light.
 - Analyze samples by HPLC at various time points.
- Thermal Degradation:

- Expose solid **PV-1019** and a solution of **PV-1019** to elevated temperatures (e.g., 60°C or 80°C) in a temperature-controlled oven.
- Analyze samples at specified time intervals.
- Photolytic Degradation:
 - Expose solid **PV-1019** and a solution of **PV-1019** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
 - A control sample should be protected from light.
 - Analyze both the exposed and control samples by HPLC.
- Analysis:
 - For all studies, use a stability-indicating HPLC method to separate the parent **PV-1019** peak from any degradation products.
 - Calculate the percentage degradation of **PV-1019**.
 - If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

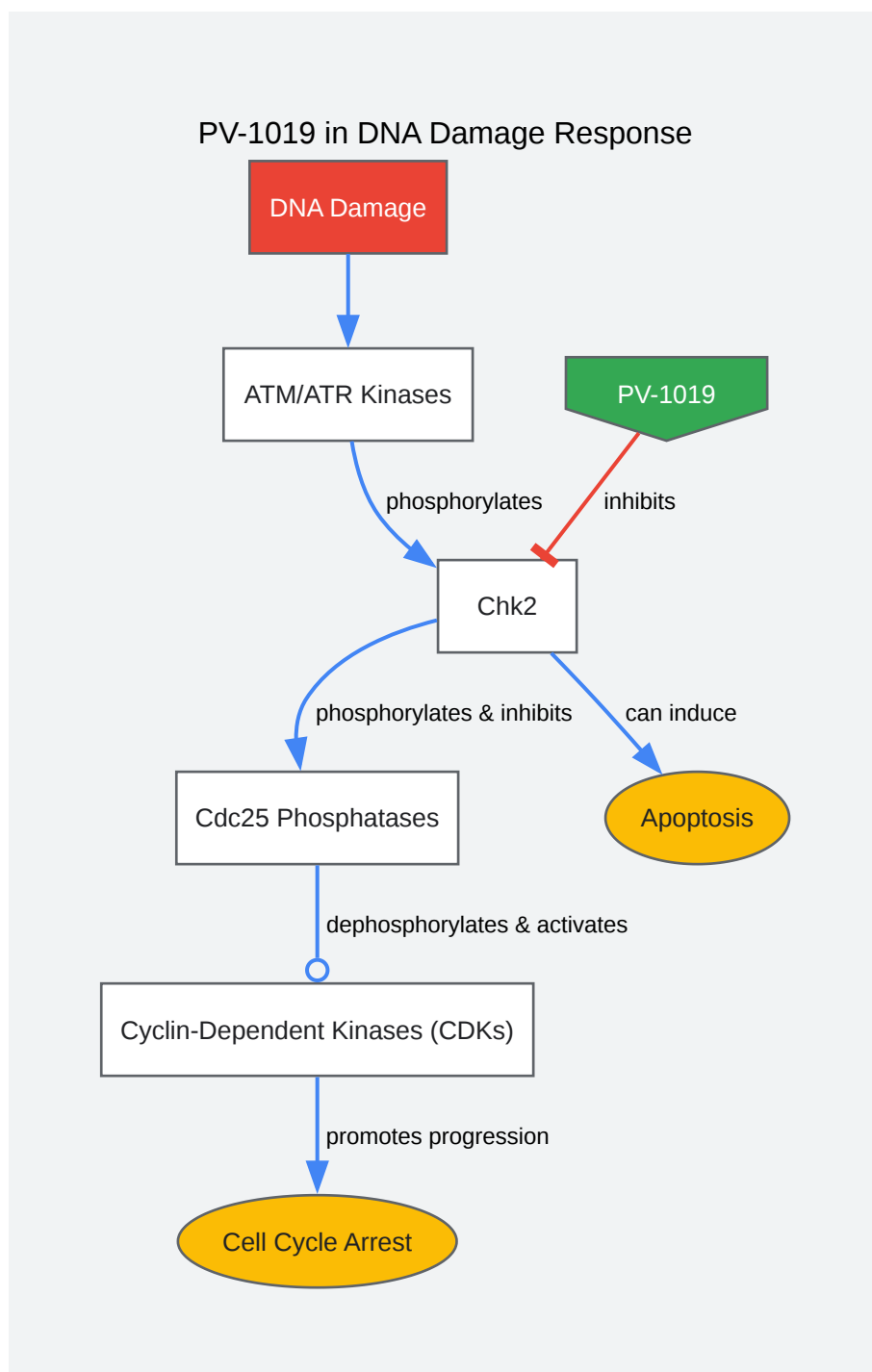


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Forced Degradation Study Workflow

Signaling Pathways

While not directly related to solubility and stability, understanding the mechanism of action of **PV-1019** is crucial for drug development. As a Chk2 inhibitor, **PV-1019** is expected to interfere with the DNA damage response pathway.



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PV-1019 Mechanism of Action

This guide provides a roadmap for the systematic evaluation of the solubility and stability of **PV-1019**. The generation of robust data in these areas is fundamental to the successful development of **PV-1019** as a therapeutic agent.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com